3-Amino-2-cycloheptylpropanamide
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Overview
Description
3-Amino-2-cycloheptylpropanamide is an organic compound characterized by the presence of an amino group, a cycloheptyl ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cycloheptylpropanamide typically involves the reaction of cycloheptanone with a suitable amine under controlled conditions. One common method involves the reductive amination of cycloheptanone with 3-aminopropanamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cycloheptylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amides.
Scientific Research Applications
3-Amino-2-cycloheptylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Amino-2-cycloheptylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including reduced inflammation or microbial growth .
Comparison with Similar Compounds
3-Amino-2-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
3-Amino-2-cyclopentylpropanamide: Contains a cyclopentyl ring.
3-Amino-2-cyclooctylpropanamide: Features a cyclooctyl ring.
Uniqueness: 3-Amino-2-cycloheptylpropanamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-amino-2-cycloheptylpropanamide |
InChI |
InChI=1S/C10H20N2O/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13) |
InChI Key |
IRNUWBPXSAAYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CN)C(=O)N |
Origin of Product |
United States |
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